molecular formula C20H18N6OS B2642022 N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-29-7

N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2642022
CAS No.: 868967-29-7
M. Wt: 390.47
InChI Key: ODCBEPYUQFWUBP-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfur-containing heterocyclic acetamides, characterized by a triazolo-pyridazine core substituted with a pyridinyl group and a 2,3-dimethylphenyl acetamide moiety. Its synthesis likely follows nucleophilic substitution or coupling reactions, analogous to related triazolo-pyrimidine derivatives .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-6-5-8-15(14(13)2)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)16-7-3-4-11-21-16/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCBEPYUQFWUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the sulfanyl group: This step often involves the reaction of the triazolopyridazine core with thiol-containing reagents under appropriate conditions.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The compound shares structural homology with N-phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamides (e.g., compound 10a from ). Below is a comparative analysis:

Feature Target Compound Compound 10a
Core Heterocycle [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-c]pyrimidine fused with tetrahydrobenzothiophene
Substituents Pyridin-2-yl at position 3; 2,3-dimethylphenyl acetamide Phenyl acetamide; tetrahydrobenzothiophene fused system
Sulfur Linkage Sulfanyl (-S-) bridge between core and acetamide Sulfanyl (-S-) bridge between core and acetamide
Synthetic Yield Not explicitly reported in available evidence 68–74% (for analogues with substituted phenyl groups)
Potential Applications Hypothesized kinase inhibition due to pyridinyl-triazolo scaffold Antimicrobial/antifungal activity (common in benzothiophene-triazolo hybrids)

Key Differences and Implications

Heterocyclic Core: The target compound’s triazolo-pyridazine core may confer distinct electronic properties compared to the triazolo-pyrimidine in 10a. The fused tetrahydrobenzothiophene in 10a introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility compared to the pyridinyl-substituted target compound.

Substituent Effects :

  • The 2,3-dimethylphenyl group in the target compound likely increases steric hindrance and metabolic stability compared to the unsubstituted phenyl group in 10a . This modification could modulate pharmacokinetic properties such as half-life.
  • The pyridin-2-yl substituent in the target compound may engage in hydrogen bonding or π-stacking interactions, which are absent in 10a .

Synthetic Accessibility :

  • Both compounds utilize anhydrous K₂CO₃ as a base in acetone for nucleophilic substitution (e.g., chloroacetanilide coupling). However, the target compound’s pyridazine core might require more stringent reaction conditions due to reduced reactivity compared to pyrimidines .

Research Findings and Limitations

  • Activity Data: No direct biological data for the target compound are available in the provided evidence. Inferences are drawn from structural analogues like 10a, which exhibit moderate antimicrobial activity (e.g., against S. aureus or C. albicans).
  • Computational Predictions : Molecular docking studies (hypothetical, based on similar scaffolds) suggest that the pyridinyl-triazolo-pyridazine system could target ATP-binding pockets in kinases, but experimental validation is needed.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a triazole and pyridazine moiety, which are known for their biological activities. The presence of the sulfanyl group further enhances its reactivity and potential biological interactions.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄S
  • Molecular Weight : 342.43 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. For instance, derivatives of pyrazole and pyridine have demonstrated significant inhibition of COX-II with IC50 values ranging from 0.011 μM to 1.33 μM .
  • Antimicrobial Properties : Studies on related compounds indicate potential antimicrobial effects against various pathogens. For example, a related thiazole derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Inhibition of COX Enzymes :
    • A study evaluated several pyrazole derivatives for their COX-II inhibitory activity. The most potent compound showed an IC50 value of 0.011 μM, significantly outperforming traditional COX inhibitors like Rofecoxib .
  • Antimicrobial Screening :
    • A related compound was tested against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated notable antimicrobial activity with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to established antibiotics .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50/ED50 ValuesReference
This compoundCOX-II InhibitionTBDTBD
Pyrazole Derivative ACOX-II Inhibition0.011 μM
Thiazole Derivative BAntimicrobialMIC = 32 μg/mL

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